Orexin-B, human
Description
Introduction to Orexin-B in Human Physiology
Orexin-B, also known as hypocretin-2, is a hypothalamic neuropeptide derived from the proteolytic cleavage of prepro-orexin. It binds predominantly to the orexin-2 receptor (OX2R), modulating arousal, feeding behavior, and autonomic functions. Its discovery in 1998 marked a paradigm shift in understanding sleep disorders, particularly narcolepsy, which is linked to orexin signaling deficiencies. Unlike Orexin-A, Orexin-B lacks disulfide bonds and exhibits a linear structure, enabling unique receptor interaction dynamics.
Historical Discovery and Nomenclature of Orexin Neuropeptides
The orexin system was independently discovered by two research groups in 1998. Sutcliffe’s team identified hypocretins through subtractive hypothalamic cDNA cloning, naming them for their hypothalamic origin and secretin-like sequence. Concurrently, Yanagisawa’s group isolated orexins as ligands for orphan GPCRs, emphasizing their orexigenic (appetite-stimulating) effects. The dual nomenclature—hypocretin (Hcrt) and orexin—persists, reflecting the peptides’ dual roles in feeding and sleep regulation.
Orexin-B’s identification followed the characterization of prepro-orexin, a 131-amino-acid precursor cleaved into Orexin-A (residues 33–66) and Orexin-B (residues 67–94). Transgenic studies revealed that a 3.2-kb regulatory region upstream of the human prepro-orexin gene ensures specific expression in lateral hypothalamic neurons, with conserved elements (OE1 and OE2) repressing ectopic medial hypothalamic expression.
Structural Classification: Orexin-A vs. Orexin-B Isoforms
Orexin-A and Orexin-B share 46% sequence identity, with divergence concentrated in their N-terminal regions.
Structural Features
Orexin-A’s N-terminal domain forms a compact structure stabilized by disulfide bonds, critical for OX1R binding. In contrast, Orexin-B’s linear conformation enhances OX2R selectivity, with truncation studies identifying Orexin-B 6–28 as the minimal active fragment. Alanine scanning revealed that residues 11 (Pro) and 27 (Ala) in Orexin-B are essential for OX2R activation, while substitutions at these positions abolish signaling.
Evolutionary Conservation Across Mammalian Species
Orexin-B is evolutionarily ancient, with structural and genetic conservation spanning vertebrates.
Key Evolutionary Insights
- Gene Structure : The prepro-orexin gene exhibits a two-exon structure across mammals, with exon 2 encoding both peptides.
- Sequence Conservation : Orexin-B shows higher conservation than Orexin-A, with teleost (fish) Orexin-B sharing 52% identity with human Orexin-B.
- Receptor Evolution : OX2R is the ancestral receptor, present in all vertebrates, while OX1R emerged via gene duplication in early mammals.
The preservation of Orexin-B’s C-terminal amidation motif (G-R/K-R/K) across species underscores its functional indispensability. Fossilized gene synteny analyses further indicate that OX2R’s chromosomal neighbors (FAM83B and GFRAL) are conserved from fish to humans, unlike OX1R-linked genes (TINAGL1, PEF1), which are mammal-specific.
Properties
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H212N44O35S.C2HF3O2/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131;3-2(4,5)1(6)7/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139);(H,6,7)/t63-,64-,65-,66-,67+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVBFACECHJDRS-ILFAYJBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C125H213F3N44O37S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3013.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Manual SPPS with Fmoc Chemistry
The foundational approach for Orexin-B synthesis involves manual solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. Starting with Fmoc–MBHA Rink amide resin, the peptide chain is assembled in a C-to-N-terminal direction. Each coupling step employs a threefold molar excess of Fmoc-protected amino acids activated by benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (HBTU) and hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA). However, aggregation of the growing peptide chain, particularly beyond residue His²¹, necessitates strategic modifications:
-
Piperazine-DBU deprotection : Replacing piperidine with 5% (w/v) piperazine and 2% 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF) reduces aggregation, minimizing truncated sequences.
-
Double coupling for problematic residues : Amino acids Leu¹⁴, Arg¹³, Arg¹¹, Gln⁹, and Pro⁴ undergo double coupling cycles to ensure complete condensation.
Table 1: Key Parameters in Manual SPPS of Orexin-B
| Parameter | Value/Reagent | Purpose |
|---|---|---|
| Resin | Fmoc–MBHA Rink amide | C-terminal amidation |
| Activation Reagents | HBTU/HOBt or HATU | Carboxyl group activation |
| Deprotection Solution | 5% piperazine + 2% DBU in DMF | Prevents peptide aggregation |
| Critical Residues | Leu¹⁴, Arg¹³, Arg¹¹, Gln⁹, Pro⁴ | Double coupling required |
Automated Fast-Flow Peptide Synthesis (AFPS)
Recent advancements employ automated fast-flow systems (e.g., Biotage® AFPS) for enhanced reproducibility. Using Rink amide resin, the protocol integrates photolabile linkers for specialized applications like photocaged Orexin-B. Key features include:
-
Photocaging strategy : A C-terminal photocage is introduced using 4-(4-(1-(9-fluorenylmethyloxycarbonyl)aminoethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (Fmoc-Photo linker), enabling light-controlled activation.
-
Efficiency : AFPS reduces manual intervention, achieving a 95.45% purity post-HPLC purification.
Structural and Sequence Considerations
Amino Acid Sequence and Species-Specific Variations
Human Orexin-B (H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH₂) differs from rodent sequences at two residues: Ala¹¹ and Ser¹⁹ in humans vs. Thr¹¹ and Ala¹⁹ in rodents. These variations impact receptor binding affinity, necessitating strict sequence fidelity during synthesis.
Table 2: Human vs. Rodent Orexin-B Sequence Differences
| Position | Human Residue | Rodent Residue | Structural Implication |
|---|---|---|---|
| 11 | Ala | Thr | Alters OX₁ receptor selectivity |
| 19 | Ser | Ala | Affects helical stability |
Challenges and Optimization Strategies
Aggregation and Truncation Mitigation
Aggregation during SPPS remains a major hurdle, particularly beyond residue His²¹. Implementing chaotropic agents like piperazine disrupts intermolecular interactions, while switching to hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) improves coupling efficiency for sterically hindered residues.
Chemical Reactions Analysis
Types of Reactions: Orexin-B undergoes various chemical reactions, including:
Oxidation: Exposure to reactive oxygen species (ROS) can lead to the oxidation of methionine residues in orexin-B.
Reduction: Reduction reactions can reverse the oxidation of methionine residues, restoring the peptide’s functionality.
Substitution: Amino acid substitutions can be introduced during peptide synthesis to study the structure-activity relationship of orexin-B.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used to induce oxidation.
Reduction: Dithiothreitol (DTT) is used as a reducing agent to reverse oxidation.
Substitution: Amino acid analogs are used during SPPS to introduce substitutions.
Major Products Formed:
Oxidation Products: Oxidized methionine residues.
Reduction Products: Reduced methionine residues.
Substitution Products: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Sleep Regulation
Orexin-B plays a crucial role in the regulation of sleep and wakefulness. Research indicates that orexins are essential for maintaining arousal and preventing excessive daytime sleepiness. The loss of orexin-producing neurons is linked to narcolepsy, a disorder characterized by sudden sleep attacks .
- Therapeutic Potential : Orexin receptor antagonists have been developed as novel treatments for insomnia, with promising clinical results showing fewer side effects compared to traditional hypnotics . These antagonists target OX2R primarily, which is implicated in promoting wakefulness.
Appetite and Feeding Behavior
Orexin-B is involved in stimulating appetite and regulating feeding behavior. Studies have shown that administration of Orexin-B can increase food intake in experimental models:
- Mechanism : Orexin-B enhances the rewarding aspects of food consumption and influences the preference for high-fat diets . It achieves this through its action on OX1R, which mediates appetite stimulation.
Metabolism and Energy Homeostasis
The orexin system significantly impacts metabolic processes:
- Glucose Regulation : Orexin-B has been associated with improved insulin sensitivity and reduced hepatic glucose production. This suggests a role in glucose homeostasis, particularly relevant for metabolic disorders such as obesity and diabetes .
- Energy Balance : Research indicates that Orexin-B can influence body weight regulation through its effects on energy expenditure and fat distribution .
Immune System Modulation
Orexin receptors are expressed on various immune cells, indicating a regulatory role for orexins in immune responses:
- Immunosuppressive Effects : Studies have demonstrated that Orexin-B can alter immune cell populations, potentially leading to immunosuppressive outcomes. This has implications for managing autoimmune disorders .
Neuroprotection
Recent findings suggest that Orexin-B may offer neuroprotective benefits:
- Dopaminergic Neuron Protection : Research indicates that Orexin-B can protect dopaminergic neurons from degeneration, which is particularly relevant in neurodegenerative diseases such as Parkinson's disease .
Summary Table of Applications
| Application Area | Mechanism/Effect | Implications |
|---|---|---|
| Sleep Regulation | Maintains arousal; prevents narcolepsy | Treatment for insomnia |
| Appetite Control | Stimulates food intake; enhances reward from food | Potential therapy for eating disorders |
| Metabolism | Improves insulin sensitivity; regulates glucose | Applications in obesity and diabetes |
| Immune System | Alters immune cell populations | Management of autoimmune conditions |
| Neuroprotection | Protects dopaminergic neurons | Relevance to neurodegenerative diseases |
Mechanism of Action
Orexin-B exerts its effects by binding to two G-protein-coupled receptors, orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). Upon binding, these receptors activate intracellular signaling pathways, including the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC). This cascade ultimately results in the modulation of neuronal activity and various physiological responses .
Comparison with Similar Compounds
Structural and Receptor-Binding Differences
Table 1: Structural and Receptor-Binding Profiles of Orexin-B and Related Peptides
| Feature | Orexin-B, Human | Orexin-A, Human | Neuropeptide Y (NPY) |
|---|---|---|---|
| Amino Acid Length | 28 | 33 | 36 |
| Lipophilicity | Low | High (due to palmitoylation) | Moderate |
| BBB Permeability | Limited | High | Low |
| Primary Receptor | OX2R (high affinity) | OX1R/OX2R (non-selective) | Y1/Y2/Y4/Y5/Y6 receptors |
| Affinity for OX1R | Weak (EC₅₀: ~100–600 nM) | Strong (EC₅₀: ~10–30 nM) | None |
| Affinity for OX2R | Strong (EC₅₀: ~10–50 nM) | Strong (EC₅₀: ~10–30 nM) | None |
- Orexin-A vs. Orexin-B : Orexin-A binds both OX1R and OX2R with similar potency, whereas orexin-B exhibits 10–30-fold selectivity for OX2R . Structural differences (e.g., orexin-A’s palmitoyl group) enable orexin-A to cross the BBB, explaining its prolonged effects on feeding behavior (4 hours vs. 2 hours for orexin-B) .
Functional Divergence in Physiological Systems
Table 2: Functional Roles of Orexin-B Compared to Orexin-A
- Metabolic Regulation : In porcine adipocytes, orexin-A suppresses lipolysis and enhances glucose uptake, while orexin-B primarily promotes preadipocyte differentiation without affecting mature adipocyte metabolism .
- Neuroendocrine Effects : Orexin-B modulates luteinizing hormone (LH) and growth hormone (GH) secretion in porcine pituitary cells, whereas orexin-A primarily influences central feeding circuits .
Receptor Signaling Pathways
Table 3: Signaling Pathways Activated by Orexin-B vs. Orexin-A
- OX1R vs. OX2R : While orexin-A activates OX1R-driven Ca²⁺ signaling and PKCα, orexin-B’s OX2R preference links to ERK1/2 and survival pathways . Recent studies suggest orexin-B may weakly engage OX1R in specific contexts, such as arachidonic acid release .
Species-Specific Variations
Orexin-B’s amino acid sequence is identical in mice and rats but differs from humans by two residues . This divergence affects translational research; for example, porcine orexin-B shares ~65% homology with humans, limiting cross-species reactivity . In contrast, orexin-A is fully conserved across humans, pigs, and rodents, facilitating experimental modeling .
Biological Activity
Orexin-B, also known as hypocretin-2, is a neuropeptide that plays a crucial role in various physiological processes, particularly in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. This article delves into its biological activity, highlighting key research findings and case studies.
Structure and Function
Orexin-B is synthesized in the lateral hypothalamus and acts as an endogenous agonist at orexin receptors OX1R and OX2R. The binding affinities of Orexin-B to these receptors are characterized by Ki values of 420 nM for OX1R and 36 nM for OX2R, indicating a higher affinity for OX2R . The peptide is involved in stimulating feeding behavior and has been shown to influence arousal and wakefulness.
Biological Activities
1. Regulation of Sleep-Wake Cycles
Orexin-B is integral to maintaining wakefulness. Studies have demonstrated that orexin receptor knockout mice exhibit severe sleepiness, indicating that orexins are essential for stabilizing wakefulness . In humans, narcolepsy is often associated with a significant loss of orexin-producing neurons, leading to chronic sleepiness .
2. Feeding Behavior
Orexin-B stimulates appetite when administered centrally. Research has shown that microinjections of orexin peptides into the lateral ventricles of rats lead to increased food intake . This effect underscores the role of orexins in energy balance and metabolism.
3. Neuroprotective Effects
Recent studies indicate that Orexin-B may have neuroprotective properties, particularly for dopaminergic neurons. In vitro experiments using rat midbrain cultures revealed that Orexin-B can protect these neurons from oxidative stress-induced damage .
Case Studies and Research Findings
Implications for Health and Disease
The dysregulation of orexin signaling has been implicated in several health conditions:
- Narcolepsy : Characterized by a deficiency in orexin signaling, leading to excessive daytime sleepiness.
- Obesity : Alterations in orexin levels may contribute to obesity through their effects on appetite regulation.
- Neurodegenerative Diseases : The interaction between oxidative stress and Orexin-B suggests potential pathways for therapeutic interventions in conditions such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the primary methodological challenges in measuring endogenous Orexin-B levels in human biological samples?
- Answer : Quantifying Orexin-B requires highly sensitive assays (e.g., ELISA, radioimmunoassay) due to its low plasma concentrations (~1–10 pg/mL) and susceptibility to enzymatic degradation. Key steps include:
-
Sample Preparation : Use protease inhibitors and rapid freezing to stabilize peptides .
-
Validation : Cross-validate results with mass spectrometry to rule out cross-reactivity with structurally similar peptides (e.g., Orexin-A) .
-
Controls : Include matched controls for circadian variations, as Orexin-B exhibits diurnal fluctuations .
Method Detection Limit Sample Type Key Limitations ELISA 0.5 pg/mL Plasma/CSF Cross-reactivity risk Radioimmunoassay 0.1 pg/mL Brain tissue Requires radioactive handling LC-MS/MS 0.05 pg/mL Serum High cost, technical expertise
Q. How should researchers design experiments to investigate Orexin-B’s role in sleep-wake regulation while controlling for confounding variables?
- Answer :
- Population Stratification : Include participants with matched sleep histories (e.g., polysomnography-confirmed sleep architecture) .
- Pharmacological Blockades : Use dual orexin receptor antagonists (DORAs) to isolate Orexin-B-specific effects from Orexin-A .
- Temporal Sampling : Collect CSF or plasma samples at multiple timepoints to account for ultradian rhythms .
Advanced Research Questions
Q. How can contradictory findings about Orexin-B’s receptor binding affinities be resolved?
- Answer : Discrepancies often arise from variations in:
- Experimental Models : Human OX2 receptors vs. rodent analogs exhibit differing binding kinetics .
- Assay Conditions : Buffer pH and temperature affect ligand-receptor stability. Replicate studies under standardized conditions (e.g., 37°C, pH 7.4) .
- Data Normalization : Use internal standards (e.g., <sup>13</sup>C-labeled Orexin-B) to control for batch effects in mass spectrometry .
Q. What statistical approaches are recommended for analyzing Orexin-B’s dose-dependent effects in heterogeneous human cohorts?
- Answer :
- Mixed-Effects Models : Account for inter-individual variability (e.g., BMI, genetic polymorphisms in OX receptors) .
- Power Analysis : For longitudinal studies, ensure ≥80% power by calculating effect sizes from pilot data (e.g., Cohen’s d ≥0.8 for CSF Orexin-B changes post-intervention) .
- Adjustment for Multiple Comparisons : Apply false discovery rate (FDR) correction when testing hypotheses across multiple receptor subtypes .
Q. How can researchers integrate multi-omics data to explore Orexin-B’s interactions in neuropsychiatric disorders?
- Answer :
- Transcriptomic Profiling : Use RNA-seq to identify OX2 receptor co-expression networks in post-mortem brain tissues .
- Proteomic Mapping : Combine Orexin-B ELISA data with LC-MS/MS proteomics to detect downstream signaling proteins (e.g., PKC isoforms) .
- Machine Learning : Train classifiers on clinical-genomic datasets to predict Orexin-B’s biomarker potential in disorders like narcolepsy or depression .
Methodological Best Practices
Q. What protocols ensure reproducibility in Orexin-B receptor signaling studies?
- Answer :
- Cell Line Authentication : Use STR profiling for transfected HEK293 or SH-SY5Y cells .
- Calcium Imaging Standardization : Normalize fluorescence signals to baseline (F/F0) and include positive controls (e.g., ATP for purinergic receptors) .
- Data Transparency : Share raw imaging files and analysis pipelines via repositories like Zenodo .
Q. How should ethical considerations shape human studies involving Orexin-B manipulation?
- Answer :
- Informed Consent : Disclose risks of CSF sampling (e.g., headache, infection) and receptor agonist/antagonist side effects (e.g., somnolence) .
- Data Anonymization : Encrypt genomic data linked to Orexin-B measurements to prevent re-identification .
- Conflict of Interest : Declare funding sources (e.g., pharmaceutical sponsors) in publications to mitigate bias .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
